molecular formula C10H5ClF3NO B1417838 4-Chloro-7-(trifluoromethoxy)quinoline CAS No. 40516-31-2

4-Chloro-7-(trifluoromethoxy)quinoline

Cat. No. B1417838
CAS RN: 40516-31-2
M. Wt: 247.6 g/mol
InChI Key: IMYQYVHUVHLCOX-UHFFFAOYSA-N
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Description

4-Chloro-7-(trifluoromethoxy)quinoline is a chemical compound with the molecular formula C10H5ClF3NO and a molecular weight of 247.6 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for 4-Chloro-7-(trifluoromethoxy)quinoline is 1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6 (1-2-7 (8)9)16-10 (12,13)14/h1-5H . This code provides a specific textual representation of the molecule’s structure.


Chemical Reactions Analysis

4-Chloro-7-(trifluoromethyl)quinoline has been used as a reagent in the preparation of piperazinylquinolines . It’s also been used in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates .


Physical And Chemical Properties Analysis

4-Chloro-7-(trifluoromethoxy)quinoline is a light yellow solid . It has a predicted boiling point of approximately 259.4°C at 760 mmHg , a predicted density of approximately 1.5 g/cm3 , and a predicted refractive index of n20D 1.55 .

Scientific Research Applications

Anticancer Activity

Research has indicated that amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives exhibit significant anticancer activity. Microwave irradiated synthesis of these compounds has demonstrated advantages in reaction time and yield, showing potential as novel anticancer agents through apoptotic DNA fragmentation and molecular docking studies (H. Bhatt, Y. Agrawal, Manisha J. Patel, 2015).

Antimalarial and Antiparasitic Applications

The structure of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives is pivotal in medicinal chemistry, showcasing diverse pharmacological profiles, including antimalarial and antiparasitic activities. This review highlights the compound's versatility in drug development (A. El-Azzouny, M. Aboul-Enein, Mohamed Farouk Hamissa, 2020).

Insecticidal Properties

Studies on 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives have shown promising insecticidal and antifeedant activities against Spodoptera frugiperda larvae. These findings suggest the potential for developing new controlling agents against insect pests (Doris Natalia Rosado-Solano et al., 2019).

Neuroprotective Effects

Research into 7-chloro-4-(phenylselanyl)quinoline has revealed its potential to prevent cognitive deficits and anxiety in Alzheimer's disease models. The compound's effectiveness is attributed to its modulation of acetylcholinesterase activity and lipid peroxidation, offering insight into the design of neuroprotective drugs (M. Pinz et al., 2018).

Antioxidant Activity

Selenium-containing quinolines have exhibited significant antioxidant potential, indicating their utility as versatile scaffolds in drug discovery and as selective DNA-binding agents. This synthesis and activity study underlines the importance of incorporating selenium into quinoline derivatives for enhanced pharmacological benefits (B. Bocchini et al., 2020).

Bioimaging Applications

The synthesis of 7-aminoquinolines and their application as Golgi-localized probes in bioimaging highlight the functional versatility of quinoline derivatives. These compounds exhibit strong intramolecular charge-transfer fluorescence, enabling specific targeting of the Golgi apparatus in various cell lines, thereby contributing to advancements in cellular imaging technologies (Jiahui Chen et al., 2019).

Safety And Hazards

This compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4-chloro-7-(trifluoromethoxy)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-8-3-4-15-9-5-6(1-2-7(8)9)16-10(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMYQYVHUVHLCOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30651180
Record name 4-Chloro-7-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-(trifluoromethoxy)quinoline

CAS RN

40516-31-2
Record name 4-Chloro-7-(trifluoromethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30651180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-7-(trifluoromethoxy)quinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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